(E)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Antipsychotic Potential : Some conformationally restricted butyrophenones, including compounds with a similar structure to (E)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, have been evaluated for their antipsychotic potential. These compounds showed affinity for dopamine and serotonin receptors, indicating their potential use as neuroleptic drugs (Raviña et al., 2000).
Antimicrobial and Antiviral Properties : The synthesis of compounds with structural similarities to this compound has been proposed for potential antimicrobial and antiviral applications. These compounds' molecular and crystal structures have been characterized and evaluated for their biological activity (Vaksler et al., 2023).
Antidepressant and Antianxiety Effects : Some derivatives, structurally related to the compound , have been synthesized and evaluated for antidepressant and antianxiety activities. These compounds demonstrated significant activity in behavioral and pharmacological tests (Kumar et al., 2017).
Chemical Research and Synthesis
Synthetic Pathways : The synthesis of various derivatives, including those structurally similar to this compound, has been described in detail, highlighting the chemical pathways and reactions involved in their creation. These synthetic routes are significant for understanding the chemical nature and potential applications of such compounds (Habernickel, 2001).
Photophysical Properties : Research has been conducted on the photophysical properties of chalcone derivatives, closely related to this compound. This research is crucial for understanding the absorption and fluorescence characteristics of these compounds, which can be applied in various scientific fields (Kumari et al., 2017).
Properties
IUPAC Name |
(E)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-18-8-2-1-7-17(18)21-23-19(28-24-21)13-15-5-3-11-25(14-15)20(26)10-9-16-6-4-12-27-16/h1-2,4,6-10,12,15H,3,5,11,13-14H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKYRRYPYVIPKT-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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